molecular formula C6H7ClN2O2S B13221432 (2-Chloropyridin-4-yl)methanesulfonamide

(2-Chloropyridin-4-yl)methanesulfonamide

Cat. No.: B13221432
M. Wt: 206.65 g/mol
InChI Key: MHKOPMOMEXOEMX-UHFFFAOYSA-N
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Description

(2-Chloropyridin-4-yl)methanesulfonamide is a chemical compound with the molecular formula C6H7ClN2O2S and a molecular weight of 206.65 g/mol . This compound is characterized by the presence of a chloropyridine ring and a methanesulfonamide group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloropyridin-4-yl)methanesulfonamide typically involves the reaction of 2-chloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:

2-Chloropyridine+Methanesulfonyl chlorideThis compound\text{2-Chloropyridine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 2-Chloropyridine+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as HPLC and NMR to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

(2-Chloropyridin-4-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Sulfonic acids.

    Reduction Products: Sulfides.

Scientific Research Applications

(2-Chloropyridin-4-yl)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloropyridin-4-yl)methanesulfonamide involves its interaction with specific molecular targets. For example, it acts as an inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme involved in the cross-linking of collagen and elastin. The compound binds to the active site of LOXL2, preventing its catalytic activity and thereby inhibiting the formation of cross-links . This mechanism is of particular interest in the development of anti-fibrotic therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloropyridin-4-yl)methanesulfonamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit LOXL2 makes it a valuable compound in the study of fibrosis and related diseases .

Properties

Molecular Formula

C6H7ClN2O2S

Molecular Weight

206.65 g/mol

IUPAC Name

(2-chloropyridin-4-yl)methanesulfonamide

InChI

InChI=1S/C6H7ClN2O2S/c7-6-3-5(1-2-9-6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11)

InChI Key

MHKOPMOMEXOEMX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CS(=O)(=O)N)Cl

Origin of Product

United States

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